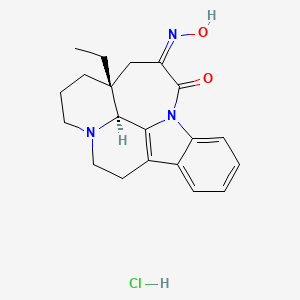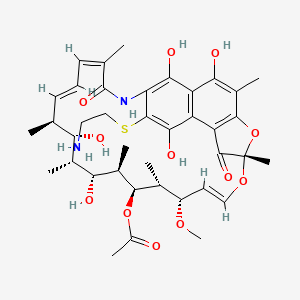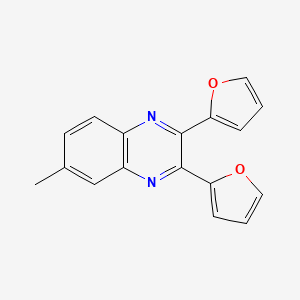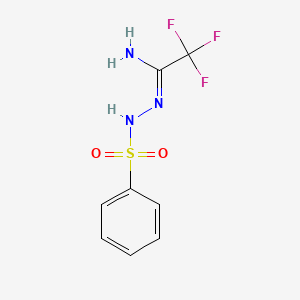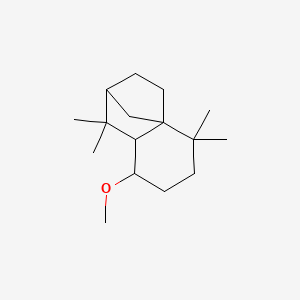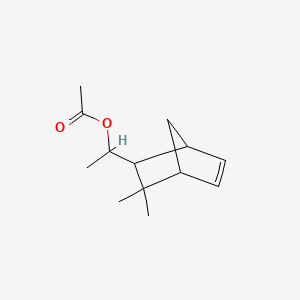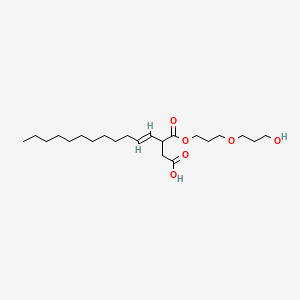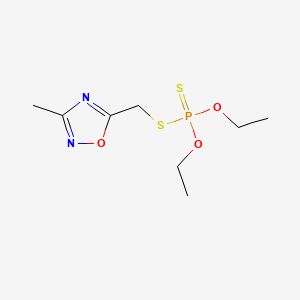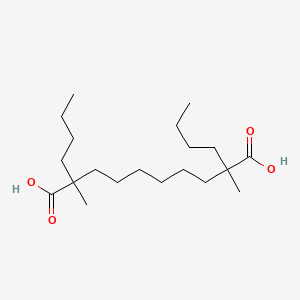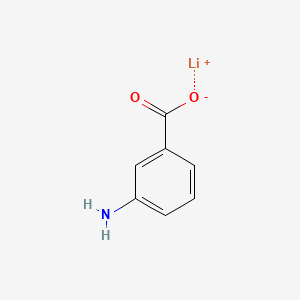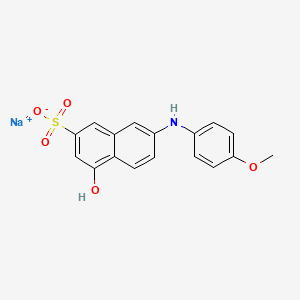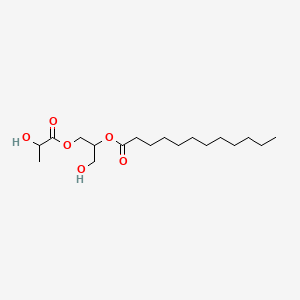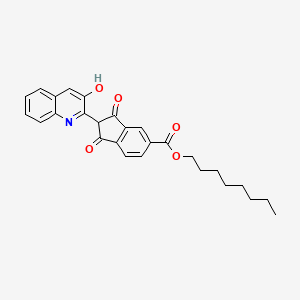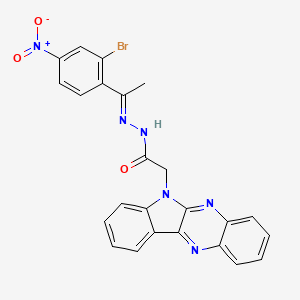
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology .
Vorbereitungsmethoden
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide typically involves a multi-step process. One common method starts with the cyclocondensation of isatin derivatives with 1,2-diaminobenzenes . This reaction is often carried out in the presence of a suitable catalyst, such as acetic acid or formic acid . The resulting intermediate is then subjected to further functionalization to introduce the (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Analyse Chemischer Reaktionen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site. Common reagents used in these reactions include potassium carbonate, dimethyl sulfoxide (DMSO), and various reducing agents.
Wissenschaftliche Forschungsanwendungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide involves DNA intercalation . By inserting itself between DNA base pairs, the compound disrupts the normal processes of DNA replication and transcription, leading to cell death . This mechanism is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(2-bromo-4-nitrophenyl)ethylidene)hydrazide is unique due to its specific functional groups and their arrangement. Similar compounds include:
NCA0424: Known for its DNA binding affinity and anticancer properties.
B-220: Exhibits high activity against herpes simplex virus and cytomegalovirus.
9-OH-B-220: Similar to B-220 but with additional hydroxyl groups that enhance its binding affinity to DNA. These compounds share the indoloquinoxaline core structure but differ in their substituents, leading to variations in their biological activities.
Eigenschaften
CAS-Nummer |
117007-39-3 |
|---|---|
Molekularformel |
C24H17BrN6O3 |
Molekulargewicht |
517.3 g/mol |
IUPAC-Name |
N-[(E)-1-(2-bromo-4-nitrophenyl)ethylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C24H17BrN6O3/c1-14(16-11-10-15(31(33)34)12-18(16)25)28-29-22(32)13-30-21-9-5-2-6-17(21)23-24(30)27-20-8-4-3-7-19(20)26-23/h2-12H,13H2,1H3,(H,29,32)/b28-14+ |
InChI-Schlüssel |
LOPQVNBKLXVSJH-CCVNUDIWSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=C(C=C(C=C5)[N+](=O)[O-])Br |
Kanonische SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=C(C=C(C=C5)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


